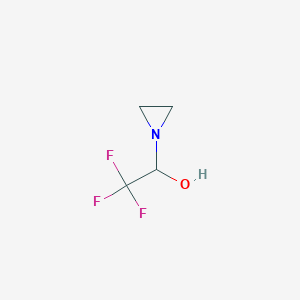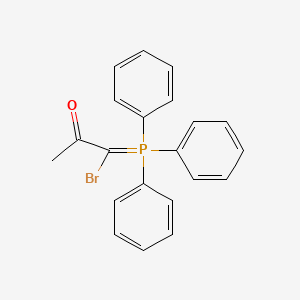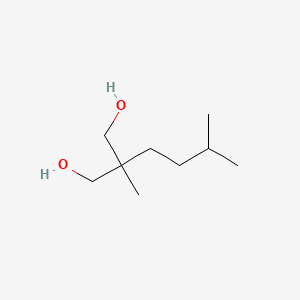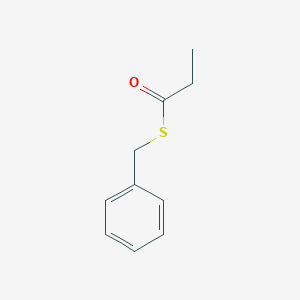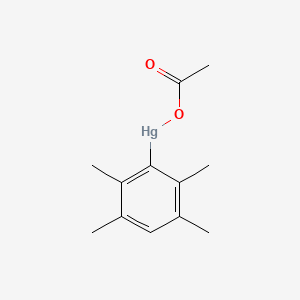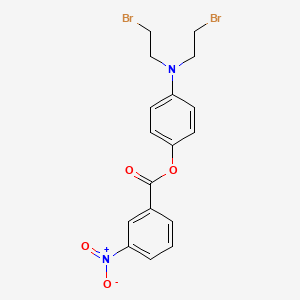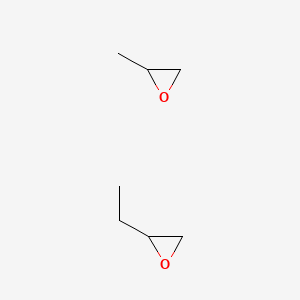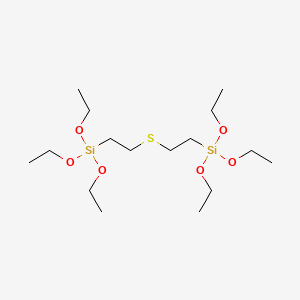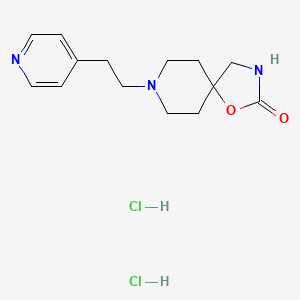
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride is a chemical compound known for its utility in the preparation of antimicrobial agents, specifically chlorooxazolidinones. This compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18.
Métodos De Preparación
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules, including antimicrobial agents.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymatic processes, leading to the death of microbial cells. The exact molecular pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares the spirocyclic structure but lacks the pyridyl ethyl group, which may affect its biological activity and chemical reactivity.
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound is similar but may have different physicochemical properties due to variations in its substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
23804-99-1 |
|---|---|
Fórmula molecular |
C14H21Cl2N3O2 |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c18-13-16-11-14(19-13)4-9-17(10-5-14)8-3-12-1-6-15-7-2-12;;/h1-2,6-7H,3-5,8-11H2,(H,16,18);2*1H |
Clave InChI |
YJKWBIFMXNQPHY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC(=O)O2)CCC3=CC=NC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
